(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(1H-indol-2-yl)methanone
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Overview
Description
The compound (4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(1H-indol-2-yl)methanone is a complex organic molecule that features multiple functional groups, including a benzo[d][1,3]dioxole, a pyrazole, a diazepane, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(1H-indol-2-yl)methanone typically involves multi-step organic synthesis. One common approach is to start with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the pyrazole ring through cyclization reactions. The diazepane ring is then introduced via nucleophilic substitution reactions, and finally, the indole moiety is attached through a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(1H-indol-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(1H-indol-2-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(1H-indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(1,3-Benzodioxol-5-yl)acrylaldehyde
- 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
- 1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(1H-indol-2-yl)methanone: is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H23N5O3 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
[4-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1,4-diazepan-1-yl]-(1H-indol-2-yl)methanone |
InChI |
InChI=1S/C24H23N5O3/c30-24(20-12-16-4-1-2-5-18(16)25-20)29-9-3-8-28(10-11-29)23-14-19(26-27-23)17-6-7-21-22(13-17)32-15-31-21/h1-2,4-7,12-14,25H,3,8-11,15H2,(H,26,27) |
InChI Key |
AIDDJLWHYAOIII-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC3=CC=CC=C3N2)C4=NNC(=C4)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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